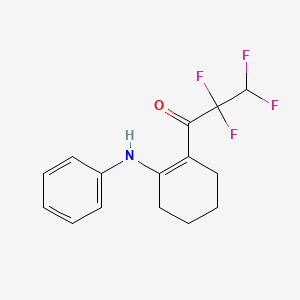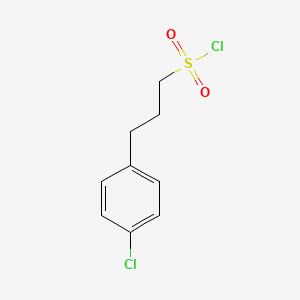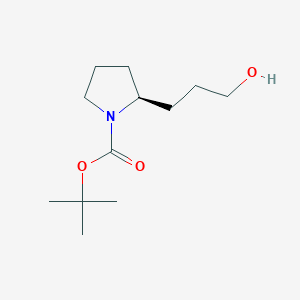
1-Pyrrolidinecarboxylic acid, 2-(3-hydroxypropyl)-, 1,1-dimethylethylester, (2S)-
Descripción general
Descripción
“1-Pyrrolidinecarboxylic acid, 2-(3-hydroxypropyl)-, 1,1-dimethylethylester, (2S)-” is a chemical compound with the CAS No. 239483-03-5 . It is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C12H23NO3 . The molecular weight is 229.32 . For the detailed molecular structure, it’s recommended to refer to the mol file provided by chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density are not specified in the search results . For detailed properties, it’s recommended to refer to the product specifications provided by chemical suppliers or databases .Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
Polyester Synthesis : A study by Sugralina et al. (2018) discussed synthesizing polyesters using heterocyclic compounds like pyrrolidine derivatives. This research highlights the potential of using pyrrolidine-based chemicals in polymer synthesis, particularly for producing polyesters with potentially unique properties and biological activities (Sugralina et al., 2018).
Properties of Pyrrolidine-based Polymers : A study by Hsiao et al. (1995) explored the synthesis of poly(amide-imide)s using pyrrolidine derivatives. These polymers exhibited high glass transition temperatures and thermal stability, and were amorphous, indicating their potential for applications in various fields (Hsiao et al., 1995).
Chemical Synthesis and Characterization
Synthesis of Derivatives : Rubtsova et al. (2020) discussed the synthesis of pyrrolidin-2-ones and their derivatives, demonstrating the versatility of pyrrolidine compounds in chemical synthesis. The structural analysis of these compounds was performed using NMR and IR spectroscopy, showcasing the diverse chemical properties that can be achieved (Rubtsova et al., 2020).
Crystal Structure Analysis : Fu et al. (2006) conducted a study on the crystal structure of a pyrrolidine derivative, demonstrating the compound's structural complexity and the ability to form supramolecular structures through hydrogen bonding. This study highlights the importance of pyrrolidine derivatives in understanding molecular interactions and crystallography (Fu et al., 2006).
Potential Pharmacological Activity
Antimicrobial Properties : Research by Gein et al. (2001) investigated the antimicrobial properties of pyrrolidine derivatives. This study provides insight into the potential use of pyrrolidine-based compounds in developing new antimicrobial agents (Gein et al., 2001).
Pharmacological Interest : A study by Bijev et al. (2003) synthesized 1H-1-pyrrolylcarboxamides with potential pharmacological activity, indicating the relevance of pyrrolidine derivatives in medicinal chemistry and drug development (Bijev et al., 2003).
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSNIRHFBXQBTF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



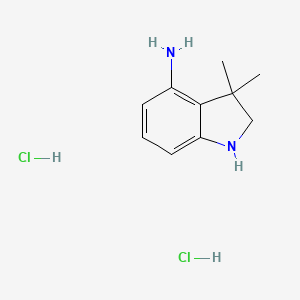
![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)
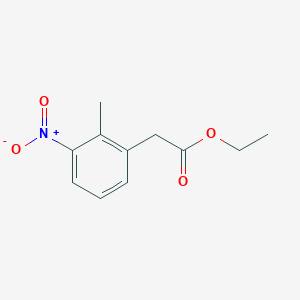
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)
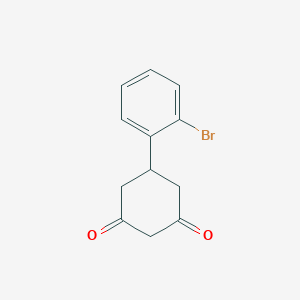
![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B3118485.png)
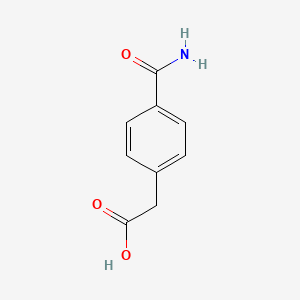
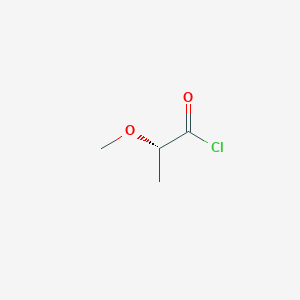
![7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine](/img/structure/B3118500.png)
![2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone](/img/structure/B3118503.png)
